molecular formula C13H17N3O3 B2464336 Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate CAS No. 1219551-43-5

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate

Cat. No.: B2464336
CAS No.: 1219551-43-5
M. Wt: 263.297
InChI Key: OYXPDWLQWHSFET-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxobutanoate: Similar structure with a butanoate ester group.

    Ethyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate: Similar structure with an ethyl ester group.

Uniqueness

Methyl 3-(4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine ring and pyrrolidine group make it a versatile compound for various applications, while the methyl ester group enhances its solubility and reactivity.

Properties

IUPAC Name

methyl 3-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-5-3-4-6-16/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXPDWLQWHSFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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